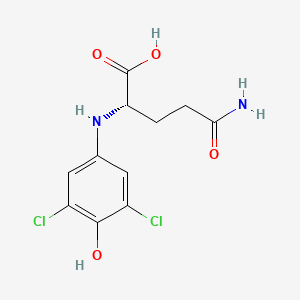
N~2~-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine is a synthetic compound characterized by the presence of a dichlorophenyl group and a glutamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine typically involves the reaction of 3,5-dichloro-4-hydroxyaniline with L-glutamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete coupling.
Industrial Production Methods
Industrial production of N2-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic conditions.
Reduction: Reagents like hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N2-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-Dichloro-4-hydroxyphenyl)-2-naphthalenesulfonamide
- N-(3,5-Dichloro-4-hydroxyphenyl)-2-furamide
- N-(3,5-Dichloro-4-hydroxyphenyl)-2,4-dihydroxybenzamide
Uniqueness
N~2~-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine is unique due to its specific combination of a dichlorophenyl group and a glutamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
90105-29-6 |
|---|---|
Molekularformel |
C11H12Cl2N2O4 |
Molekulargewicht |
307.13 g/mol |
IUPAC-Name |
(2S)-5-amino-2-(3,5-dichloro-4-hydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H12Cl2N2O4/c12-6-3-5(4-7(13)10(6)17)15-8(11(18)19)1-2-9(14)16/h3-4,8,15,17H,1-2H2,(H2,14,16)(H,18,19)/t8-/m0/s1 |
InChI-Schlüssel |
IPDWPZWRVCOJKI-QMMMGPOBSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)N[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)NC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


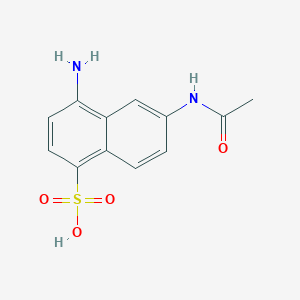
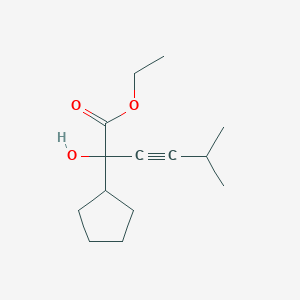
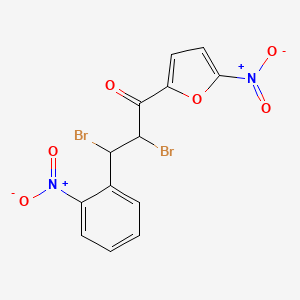
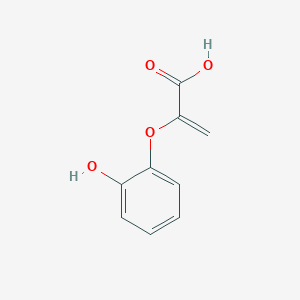
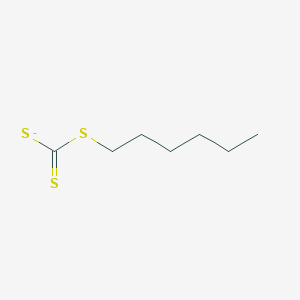
![N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide](/img/structure/B14369225.png)
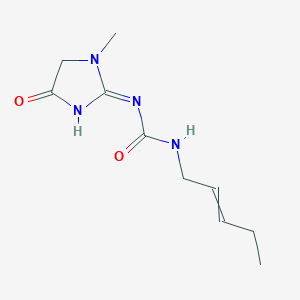
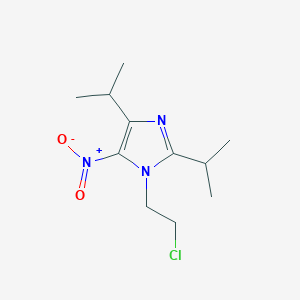
![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
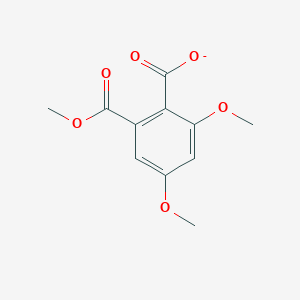
![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
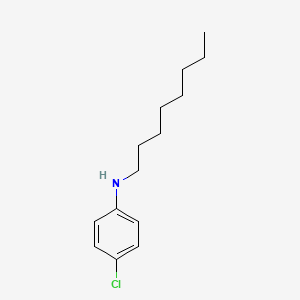

![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
